2-乙基-1-丙基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

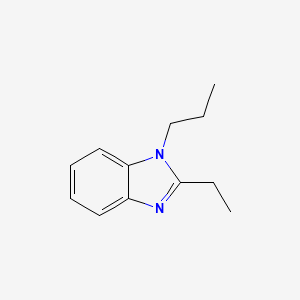

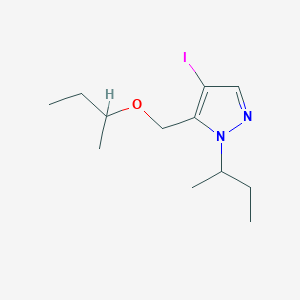

2-Ethyl-1-propylbenzimidazole is a derivative of the benzimidazole family, a class of heterocyclic aromatic organic compounds. This compound is not directly mentioned in the provided papers, but its structure can be inferred from similar compounds discussed in the research. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives is well-documented. For instance, novel 2-arylbenzimidazoles were synthesized from 4-fluoro-3-nitrobenzoic acid in a four-step process that included reduction and cyclocondensation steps under microwave irradiation, yielding excellent results within minutes . Similarly, heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, involving the linkage of various moieties to a 2-pyridyl ring . These methods could potentially be adapted for the synthesis of 2-Ethyl-1-propylbenzimidazole.

Molecular Structure Analysis

The molecular structures of benzimidazole derivatives have been confirmed using various spectroscopic methods. For example, the structure of ethyl 2-(2-pyridylacetate) derivatives was confirmed by 1H-NMR, 13C-NMR, and MS, with some structures further confirmed by X-ray crystallography . The molecular structure of 2-amino-1-ethylbenzimidazole adducts was also determined using similar techniques .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions. For instance, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid chlorides or esters to form pyrimido[1,2-a]benzimidazolones . The reaction of 4(7)-aminobenzimidazole with ethyl 2-alkylmalonates produced novel imidazo[1,5,4-ef][1,5]benzodiazepine derivatives . These reactions showcase the reactivity of the benzimidazole core and could provide insights into the chemical behavior of 2-Ethyl-1-propylbenzimidazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the solvatochromism of 1-ethyl-2-formylbenzimidazole was studied, showing different sensitivities of electronic transitions to solvation based on molecular conformations . The electrochemical properties of benzimidazole derivatives have been explored, with copper(II), manganese(II), and nickel(II) complexes showing significant antioxidative activity . These studies suggest that 2-Ethyl-1-propylbenzimidazole may also exhibit unique physical and chemical properties that could be of interest in various applications.

科学研究应用

抑制血红素合成

2-乙基-5-甲基苯并咪唑,与2-乙基-1-丙基苯并咪唑相关的化合物,在鸡红细胞中被确认为抑制血红素合成。这种抑制与该化合物对流感病毒复制的影响一致,暗示了在病毒宿主相互作用和生物合成过程研究中的潜在作用 (Abbott & Dodson, 1954)。

防腐蚀保护

对2-乙基苯并咪唑及其衍生物,如2-乙基-1-丙基苯并咪唑的研究表明它们在抑制硝酸铜腐蚀方面的有效性。这种性质是由于在金属表面的吸附作用,使它们在材料科学和腐蚀研究中备受关注 (Mohan, Anupama, & Joseph, 2017)。

抗微生物活性

苯并咪唑衍生物,包括与2-乙基-1-丙基苯并咪唑类似的化合物,显示出对各种细菌和酵母的显著抗微生物活性。这表明它们在新型抗微生物剂开发中的潜在应用 (Fahmy, El-masry, & Ali Abdelwahed, 2001)。

溶剂致色性研究

对1-乙基-2-甲酰苯并咪唑,与2-乙基-1-丙基苯并咪唑密切相关的研究揭示了溶剂致色性的见解 - 随溶剂极性变化而改变颜色。这项研究有助于理解这类化合物的溶剂化动力学及其在传感技术中的潜在应用 (Chipanina et al., 2002)。

染料合成

基于苯并咪唑的化合物,类似于2-乙基-1-丙基苯并咪唑,用于合成各种染料,特别是偶氮染料。由于其着色性能,这些染料在纺织和其他行业中有应用 (Karcı & Demirçalı, 2006)。

抗肿瘤研究

2-丙基苯并咪唑,与2-乙基-1-丙基苯并咪唑密切相关,对小鼠艾氏腹水瘤显示出有效性。这表明这类化合物在抗肿瘤和抗癌研究中的潜力 (Komai, Higurashi, Abe, & Mizuno, 1958)。

作用机制

Target of Action

Benzimidazole derivatives, in general, have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets for these activities can vary widely, depending on the specific derivative and its functional groups.

Mode of Action

For instance, in the context of corrosion inhibition, benzimidazole derivatives can adsorb onto metal surfaces due to a positively charged nitrogen atom, forming a hydrophobic network that reduces the interaction between the metal and the corrosive environment .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For example, some benzimidazole derivatives have been found to inhibit enzymes involved in various metabolic pathways .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects can vary widely depending on the specific derivative and its functional groups.

Action Environment

The action of 2-Ethyl-1-propylbenzimidazole can be influenced by various environmental factors. For instance, in the context of corrosion inhibition, the efficacy of benzimidazole derivatives can be influenced by factors such as the concentration of the inhibitor, the temperature, and the pH of the environment .

安全和危害

The safety data sheet for 2-Propylbenzimidazole, a similar compound, suggests that it may be harmful if swallowed or in contact with skin, and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

未来方向

属性

IUPAC Name |

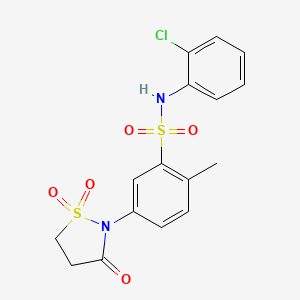

2-ethyl-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINJJJTYPDBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-propylbenzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)